Lipophilicity (XLogP3) Comparison: Ortho-Tolyl vs. Geminal Methyl-Phenyl Substitution
2,3-Dihydro-2-(methylphenyl)furan exhibits a computed octanol-water partition coefficient (XLogP3) of 2.7, which is 0.2 log units higher than the value of 2.5 calculated for the closely related 2-methyl-2-phenyl-2,3-dihydrofuran (CAS 82194-25-0) [1][2]. This difference arises from the ortho-tolyl substitution pattern, where the methyl group is located on the aromatic ring rather than directly on the dihydrofuran C-2 carbon, altering the molecular surface area accessible to solvent.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Methyl-2-phenyl-2,3-dihydrofuran (CAS 82194-25-0): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release); values derived from 2D molecular structure |
Why This Matters
A ΔXLogP3 of 0.2 is significant in medicinal chemistry lead optimisation, where changes of this magnitude can alter membrane permeability, plasma protein binding, and CYP isoform susceptibility, directly influencing pharmacokinetic profiles.
- [1] PubChem. PubChem Compound Summary for CID 44154895, 2,3-Dihydro-2-(methylphenyl)furan. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem. PubChem Compound Summary for CID 11988488, Furan, 2,3-dihydro-2-methyl-2-phenyl-. National Center for Biotechnology Information, 2024. View Source
